molecular formula C20H17NO3 B4036470 1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4036470
M. Wt: 319.4 g/mol
InChI Key: GXPGPKKGLCOHCD-UHFFFAOYSA-N
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Description

1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.12084340 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis of derivatives related to 1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one, offering insights into their chemical structures and potential applications. Studies on oxoisoaporphines and tetrahydroisoquinoline derivatives have highlighted the versatility of these compounds in synthetic chemistry, particularly in the creation of complex heterocyclic structures. These efforts have expanded the understanding of such molecules, potentially paving the way for novel applications in medicinal chemistry and material science. For instance, the detailed structural and spectral assignment of oxoisoaporphines through experiments such as HMQC and HMBC has been crucial in characterizing these compounds accurately (E. Sobarzo-Sánchez et al., 2003).

Antimycobacterial Activity

Another significant area of research is the antimycobacterial properties of benzopyrazolo[3,4-b]quinolindiones. Studies have demonstrated that specific derivatives exhibit promising antimycobacterial activity against various Mycobacterium species, suggesting potential therapeutic applications for infections caused by these bacteria. Such findings are instrumental in the ongoing search for new antimycobacterial agents, especially in the face of rising drug resistance (J. Quiroga et al., 2014).

Analgesic Activity

The synthesis of quinazolinone derivatives has also been investigated for their analgesic activity, highlighting the potential of these compounds in pain management. Research into the analgesic effects of these molecules could lead to the development of new pain relief medications, addressing a critical need in healthcare for more effective and safer analgesics (Osarumwense Peter Osarodion, 2023).

Molecular Docking Studies

The exploration of molecular docking and structure-activity relationships in the context of quinoline derivatives has provided valuable insights into their potential as therapeutic agents. For example, studies involving the synthesis, crystal structure, and molecular docking of specific quinazolinone derivatives have suggested their utility in targeting specific proteins or enzymes, which could be beneficial in designing drugs with targeted mechanisms of action (Qing-mei Wu et al., 2022).

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-24-18-10-13(7-9-17(18)22)15-11-19(23)21-16-8-6-12-4-2-3-5-14(12)20(15)16/h2-10,15,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPGPKKGLCOHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
Reactant of Route 6
1-(4-hydroxy-3-methoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.